4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-2-4-5(7)8-3-9-6(4)10-11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJDHSWUMLKUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Methyl 2h Pyrazolo 3,4 D Pyrimidine and Its Derivatives
Established Synthetic Pathways for Pyrazolo[3,4-D]pyrimidine Systems
The construction of the pyrazolo[3,4-d]pyrimidine ring system can be achieved through several established synthetic strategies. These methods often begin with pre-formed pyrazole (B372694) rings, which are then elaborated to form the fused pyrimidine (B1678525) ring.
Multi-Step Synthesis from Aminopyrazoles and Activated Methylene (B1212753) Compounds
A foundational and widely employed strategy for synthesizing the pyrazolo[3,4-d]pyrimidine core involves the cyclocondensation of 5-aminopyrazole derivatives. acs.orgnih.gov These precursors, typically substituted with a cyano or ester group at the C-4 position, serve as versatile starting materials. acs.orgbeilstein-journals.org
The synthesis often begins with the reaction of a hydrazine (B178648) derivative with an activated methylene compound like ethyl(ethoxymethylene)cyanoacetate to form a 5-aminopyrazole-4-carboxylate. amazonaws.com This aminopyrazole can then be cyclized with reagents such as formamide (B127407), carboxylic acids, or amides to construct the pyrimidine ring. acs.orgbeilstein-journals.orgamazonaws.com For example, heating ethyl 5-amino-1-(2-phenylpropyl)-1H-pyrazole-4-carboxylate in formamide at high temperatures yields the corresponding 1-(2-phenylpropyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. amazonaws.com
Another common precursor, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, can be prepared from the reaction of ethoxymethylenemalononitrile (B14416) with phenylhydrazine. beilstein-journals.org This intermediate can then be condensed with various reagents to form the pyrazolo[3,4-d]pyrimidine system. nih.govbeilstein-journals.org
Table 1: Examples of Multi-Step Synthesis Starting from Aminopyrazoles
| Aminopyrazole Precursor | Reactant | Product | Reference |
|---|---|---|---|
| Ethyl 5-amino-1-(2-phenylpropyl)-1H-pyrazole-4-carboxylate | Formamide | 1-(2-phenylpropyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | amazonaws.com |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Benzaldehyde and Ethanol (B145695) | 4-Ethoxy-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine | beilstein-journals.org |
| 5-Aminopyrazole-4-carboxamides | Urea (B33335) | 4,6-Dihydroxy-pyrazolo[3,4-d]pyrimidine derivatives | acs.org |
Cyclization Reactions for Pyrazolo[3,4-D]pyrimidinones
The formation of pyrazolo[3,4-d]pyrimidinones is a key step in the synthesis of many derivatives, including the chlorinated target compound. nih.govlongdom.org These "one" derivatives are frequently synthesized by the cyclization of 5-aminopyrazole-4-carboxylic acid derivatives. nih.govresearchgate.net
A typical procedure involves heating a 5-aminopyrazole-4-carboxylate, such as ethyl 5-amino-1H-pyrazole-4-carboxylate, with formamide at elevated temperatures (e.g., 190°C) for several hours. nih.govamazonaws.com This reaction leads to the direct formation of the 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one core structure. amazonaws.com Similarly, cyclization of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid affords 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. longdom.org These pyrimidinone intermediates are crucial as they are the direct precursors to the 4-chloro derivatives. nih.govnih.gov
One-Pot Multicomponent Reaction Approaches
To improve synthetic efficiency and align with the principles of green chemistry, one-pot multicomponent reactions (MCRs) have been developed for the synthesis of pyrazolo[3,4-d]pyrimidine systems. tandfonline.comcu.edu.eg These methods offer advantages such as shorter reaction times, higher yields, and simpler isolation procedures. tandfonline.com
One such approach involves the four-component condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols. beilstein-journals.orgnih.gov This strategy allows for the rapid assembly of complex pyrazolo[3,4-d]pyrimidine derivatives from simple, readily available starting materials. nih.gov Another green protocol describes the synthesis of pyrazolo[3,4-d]pyrimidine-6-one derivatives through the reaction of aryl-aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea in glycerol, a non-toxic and renewable solvent. tandfonline.comtandfonline.com These MCRs represent an environmentally benign and efficient alternative to traditional multi-step syntheses. tandfonline.commdpi.com
Targeted Synthesis of Chlorinated Pyrazolo[3,4-D]pyrimidine Scaffolds
The synthesis of 4-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine requires specific methodologies to introduce the chloro and methyl substituents at the correct positions on the heterocyclic nucleus. The key step is the chlorination of a pyrazolo[3,4-d]pyrimidin-4-one intermediate.
Nucleophilic Substitution Strategies at C-4 Position of Pyrazolo[3,4-D]pyrimidine
The C-4 position of the pyrazolo[3,4-d]pyrimidine ring system is particularly susceptible to nucleophilic substitution, especially after conversion of a C-4 hydroxyl (or keto) group into a better leaving group, such as a chlorine atom. nih.govmdpi.com The chlorination of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones is commonly achieved using reagents like phosphorus oxychloride (POCl₃). nih.govnih.govamazonaws.com
This reaction transforms the pyrimidinone into a 4-chloropyrazolo[3,4-d]pyrimidine. nih.govlongdom.org The resulting 4-chloro derivative is a highly valuable intermediate because the chlorine atom at the C-4 position is readily displaced by a variety of nucleophiles, including amines. mdpi.comnih.gov The reactivity at C-4 is generally higher than at other positions, such as C-6, allowing for selective substitution. mdpi.com For instance, the reaction of 4-chloro-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidine with 3-chloroaniline (B41212) results in selective nucleophilic substitution at the C-4 position. nih.gov This high reactivity is attributed to the electron-withdrawing nature of the pyrimidine ring nitrogens, which stabilizes the intermediate formed during nucleophilic attack at the C-4 position. stackexchange.com
Introduction of Methyl and Chloro Substituents on the Pyrazolo[3,4-D]pyrimidine Nucleus
The specific synthesis of this compound involves a sequence that first establishes the N-methylated pyrazole ring, followed by the formation of the pyrimidinone, and concluding with chlorination.
The synthetic route would logically begin with a 2-methyl substituted pyrazole precursor. This could be achieved by reacting an appropriate starting material with methylhydrazine. This N-methylated pyrazole would then undergo cyclization to form the 2-methyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one intermediate.
The final and critical step is the chlorination of this N-methylated pyrimidinone. This is accomplished by heating the compound with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), sometimes in the presence of a catalyst or an organic base. nih.govnih.govgoogle.com This reaction effectively converts the C-4 keto group into a chloro substituent, yielding the target compound, this compound. nih.govgoogle.com
Table 2: General Chlorination of Pyrimidinone Scaffolds
| Starting Material | Chlorinating Agent | Product | Reference |
|---|---|---|---|
| 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | POCl₃ | 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | nih.gov |
| 3-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | POCl₃ | 4-Chloro-3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | longdom.org |
| 1-(Substituted)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | POCl₃/DMF (Vilsmeier complex) | 4-Chloro-1-(substituted)-1H-pyrazolo[3,4-d]pyrimidine | amazonaws.com |
| 2-Methyl-4-hydroxy pyrimidine | POCl₃ | 4-Chloro-2-methyl pyrimidine | google.com |
Green Chemistry Principles in Pyrazolo[3,4-d]pyrimidine Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds recognized as bioisosteres of purines, has increasingly benefited from the application of green chemistry principles. nih.govnih.gov These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional methods often rely on volatile organic solvents and harsh reaction conditions. In contrast, modern green syntheses employ more benign alternatives. nih.gov
Key green strategies in the synthesis of the pyrazolo[3,4-d]pyrimidine core include:
Use of Greener Solvents: Water and ethanol are increasingly used as reaction media, replacing more hazardous solvents. mdpi.com
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, increase product yields, and often allows for solvent-free conditions. mdpi.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps and purification stages. mdpi.com
Catalysis: The use of reusable, non-toxic catalysts, such as magnetic nanoparticles, aligns with green chemistry goals by simplifying catalyst recovery and minimizing waste. mdpi.com For instance, a novel magnetic heterogeneous nanocatalyst has been successfully used in the one-pot multicomponent synthesis of pyrazolo[3,4-d]pyrimidine derivatives in water at room temperature, achieving excellent yields. mdpi.com
These methodologies offer significant economic and environmental advantages over conventional synthetic routes. nih.gov
Derivatization Strategies of the this compound Core
The this compound scaffold is a valuable intermediate for creating a diverse library of substituted derivatives. The chlorine atom at the C-4 position is an excellent leaving group, making it a prime site for nucleophilic substitution reactions. Further functionalization can be achieved at the pyrazole and pyrimidine rings.
Alkylation and Arylation Reactions
Alkylation of the pyrazolo[3,4-d]pyrimidine system can occur at various positions, primarily the nitrogen atoms of the pyrazole ring. The regioselectivity of these reactions is often dependent on the reaction conditions and the nature of the alkylating agent. researchgate.net For example, reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with different alkylating agents like methyl iodide or propargyl bromide at room temperature in DMF has yielded various N-alkylated products. nih.gov While this example uses a different isomer, the principles of N-alkylation are broadly applicable.
Cross-coupling strategies, such as those employing palladium catalysts, can be used to introduce alkyl and aryl groups. For instance, a 4-chloro pyrazolo[3,4-d]pyrimidine has been successfully methylated at the C-4 position using trimethylaluminum (B3029685) and a palladium catalyst. nih.gov
Functionalization at Pyrazole Nitrogen (N-1 and N-2) Positions
The pyrazolo[3,4-d]pyrimidine core allows for substitution at either the N-1 or N-2 position of the pyrazole ring. The starting compound of interest is the 2-methyl isomer. Further functionalization at the N-1 position can be achieved, although the synthesis often involves creating a mixture of N-1 and N-2 isomers and then separating them. The ratio of these isomers is influenced by the solvent, the alkylating agent, and other reaction conditions. researchgate.net For example, the reaction of 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine with alkyl halides in the presence of sodium hydride has been shown to produce predominantly the 2-alkylated products. researchgate.net Computational studies have shown that for the unsubstituted pyrazolo[3,4-b]pyridine system, the 1H-tautomer is significantly more stable than the 2H-tautomer, a factor that can influence derivatization strategies. nih.gov
Modifications at the Pyrimidine Ring (C-4, C-6) Positions
The C-4 and C-6 positions of the pyrimidine ring are key sites for introducing chemical diversity. The chlorine atom at the C-4 position of this compound is highly susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups.
Common modifications include:
Amination: Reaction with various amines (e.g., cyclopropylamine, cyclohexylamine) displaces the C-4 chlorine to form N-substituted aminopyrazolo[3,4-d]pyrimidines. nih.gov
Introduction of other functionalities: The C-4 chloro group can be replaced by other nucleophiles, serving as a versatile handle for further chemical transformations. nih.gov
The C-6 position can also be functionalized. A notable example is the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. mdpi.com This compound, featuring reactive chloro groups at both the C-4 and C-6 positions, serves as a valuable intermediate for creating various disubstituted derivatives. mdpi.com
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| C-4 | Nucleophilic Substitution (Amination) | Cyclopropylamine or Cyclohexylamine | Secondary Amine (-NHR) | nih.gov |
| C-4 | Cross-Coupling (Methylation) | Trimethylaluminum, Pd(PPh₃)₄ | Methyl (-CH₃) | nih.gov |
| C-6 | Chloromethylation | Two-step synthesis from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Chloromethyl (-CH₂Cl) | mdpi.com |
| N-1 / N-2 | Alkylation | Alkyl halides, Sodium Hydride, THF | Alkyl groups | researchgate.net |
Introduction of Hydrazine and Related Moieties
The introduction of a hydrazine group, typically at the C-4 position, is a common and important derivatization strategy. This is usually achieved by reacting the 4-chloro precursor with hydrazine hydrate (B1144303). nih.govsemanticscholar.org The resulting 4-hydrazino-pyrazolo[3,4-d]pyrimidine is a key intermediate for synthesizing a variety of fused heterocyclic systems. nih.govresearchgate.net
For example, refluxing a 4-thiol or 4-methylthio derivative with hydrazine hydrate in ethanol leads to the displacement of the sulfur-containing group and the formation of the corresponding 4-hydrazinyl derivative. nih.gov This hydrazino moiety is reactive and can undergo cyclization reactions with various reagents like carbon disulfide or phenyl isocyanate to form fused triazolo-pyrimidine systems. nih.gov
Spectroscopic and Structural Characterization Techniques for Pyrazolo 3,4 D Pyrimidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum of a pyrazolo[3,4-d]pyrimidine derivative, the chemical shifts of the protons provide valuable information about their electronic environment. For a compound like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a representative example, the spectrum would exhibit characteristic signals. mdpi.com The proton on the pyrazole (B372694) ring (C-H) is typically observed as a singlet in the aromatic region. mdpi.com The protons of the methyl group attached to the pyrazole nitrogen would also appear as a singlet, but at a much higher field (lower ppm value). mdpi.com Any additional substituents would have their own distinct signals, for instance, the protons of a chloromethyl group would present as a singlet in the methylene (B1212753) region. mdpi.com The integration of these signals corresponds to the number of protons in each unique environment, further confirming the structure.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole C-H | 8.0 - 8.5 | Singlet |
| N-CH₃ | 3.9 - 4.1 | Singlet |
| CH₂Cl | 4.5 - 5.0 | Singlet |
This table presents representative data for a similar compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. mdpi.com
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the pyrazolo[3,4-d]pyrimidine core and its substituents will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. For instance, carbons bonded to chlorine or nitrogen atoms will be deshielded and appear at a lower field. The carbon of the methyl group, being more shielded, will resonate at a higher field. mdpi.com Quaternary carbons (those not bonded to any protons) often show weaker signals.
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
| Pyrazole C-H | 130 - 135 |
| Pyrimidine (B1678525) C-Cl | 150 - 165 |
| N-CH₃ | 30 - 35 |
| CH₂Cl | 40 - 50 |
| Quaternary Carbons | 100 - 160 |
This table presents representative data for a similar compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. mdpi.com
| Bond | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| C=N | Stretching | 1650 - 1550 |
| C-Cl | Stretching | 800 - 600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its structure through fragmentation patterns. In the mass spectrum of a chloro-substituted pyrazolo[3,4-d]pyrimidine, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in an M+2 peak with about one-third the intensity of the M⁺ peak, which is a clear indicator of a single chlorine atom in the molecule. mdpi.com Fragmentation of the molecular ion can occur through the loss of substituents or cleavage of the ring system, providing further structural clues. For example, the loss of a chlorine radical or a methyl group is a common fragmentation pathway. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. mdpi.com
| Ion | Description | Expected m/z Pattern |
| [M]⁺ | Molecular Ion | Shows M⁺ and M+2 peaks in ~3:1 ratio |
| [M-Cl]⁺ | Loss of Chlorine | A peak at 35/37 mass units less than M⁺ |
| [M-CH₃]⁺ | Loss of Methyl Group | A peak at 15 mass units less than M⁺ |
X-ray Crystallography for Molecular Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.comresearchgate.netnih.gov For novel pyrazolo[3,4-d]pyrimidine derivatives, obtaining a single crystal of suitable quality allows for the precise determination of bond lengths, bond angles, and torsional angles. mdpi.com This technique provides an unambiguous confirmation of the molecular geometry and the connectivity of atoms. The resulting crystal structure can reveal details about the planarity of the fused ring system and the orientation of its substituents. mdpi.com Intermolecular interactions, such as hydrogen bonding or stacking interactions within the crystal lattice, can also be identified, providing insights into the solid-state packing of the molecules. mdpi.comresearchgate.netnih.gov
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. For a compound like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the elemental analysis would confirm the expected ratios of carbon, hydrogen, chlorine, and nitrogen. mdpi.com
| Element | Calculated % | Found % |
| C | 38.74 | 38.66 |
| H | 2.79 | 2.85 |
| Cl | 32.66 | 32.56 |
| N | 25.81 | 25.93 |
This table presents representative data for a similar compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. mdpi.com
Computational Chemistry and Molecular Modeling of Pyrazolo 3,4 D Pyrimidine Systems
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to accurately model the geometrical parameters of pyrazolo[3,4-d]pyrimidine derivatives. mdpi.comnih.gov Studies often utilize the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) to optimize molecular geometries. mdpi.comnih.gov
The results from these calculations, such as bond lengths, bond angles, and torsion angles, are typically in good agreement with experimental data obtained from single-crystal X-ray diffraction, often showing high correlation coefficients. mdpi.com This accuracy allows researchers to confidently predict the three-dimensional structure of new derivatives and analyze their electronic properties, including the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). These electronic parameters are fundamental to understanding the reactivity and interaction capabilities of the molecule.
Table 1: Representative Theoretical Geometrical Parameters for a Pyrazolo[3,4-d]pyrimidine Core Note: This table presents typical, illustrative data for the core scaffold as determined by DFT calculations. Actual values may vary based on substitution.
| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |
| Bond Length | N1-C7a | 1.38 | Bond Angle | C4-N5-C6 | 115.5 |
| C7a-N2 | 1.32 | N5-C6-N7 | 128.0 | ||
| N2-N3 | 1.37 | C6-N7-C7a | 104.0 | ||
| N3-C3a | 1.35 | N7-C7a-N1 | 111.0 | ||
| C3a-C4 | 1.41 | C7a-N1-C4 | 112.5 | ||
| C4-N5 | 1.33 | N1-C4-C3a | 129.0 | ||
| N5-C6 | 1.34 | C4-C3a-N3 | 120.0 | ||
| C6-N7 | 1.39 | ||||
| N7-C7a | 1.39 |
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comacs.org By mapping properties like normalized contact distance (dnorm) onto the molecular surface, researchers can identify regions involved in close contacts with neighboring molecules.
Table 2: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Pyrazolo[3,4-d]pyrimidine Derivative Note: Data is illustrative of typical findings in the literature for this class of compounds.
| Contact Type | Contribution (%) | Description |
| H···H | 45 - 62% | Represents interactions between hydrogen atoms, often the most abundant contact type. uzh.ch |
| C···H / H···C | 16 - 25% | Indicates carbon-hydrogen interactions, which are crucial for molecular packing. mdpi.comuzh.ch |
| N···H / H···N | 7 - 14% | Corresponds to potential hydrogen bonding or weaker polar interactions. uzh.ch |
| O···H / H···O | ~7.5% | Significant in derivatives containing carbonyl or hydroxyl groups, often indicating hydrogen bonds. uzh.ch |
| C···C | ~3% | Suggests the presence of π-π stacking interactions between aromatic rings. |
| Other | < 5% | Includes contacts involving other heteroatoms like Cl, N, etc. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is extensively used to study how pyrazolo[3,4-d]pyrimidine derivatives interact with the active sites of enzymes, providing a rationale for their biological activity. rsc.orgrsc.org
Docking studies have shown that the pyrazolo[3,4-d]pyrimidine scaffold is an effective bioisostere of purine (B94841) and can mimic adenine (B156593) in the ATP-binding site of many protein kinases. rsc.orgnih.gov This allows it to act as a competitive inhibitor. The core heterocyclic system typically anchors the molecule within the enzyme's hinge region, which is a critical area for ATP binding. rsc.org The substituents at various positions on the pyrazolo[3,4-d]pyrimidine ring then extend into adjacent hydrophobic pockets or solvent-exposed regions, contributing to binding affinity and selectivity. Targets successfully modeled with pyrazolo[3,4-d]pyrimidine inhibitors include Cyclin-Dependent Kinase 2 (CDK2), FMS-like tyrosine kinase 3 (FLT3), and Tumor necrosis factor receptor-associated protein 1 (TRAP1). mdpi.comrsc.orgrsc.org
The predictive power of molecular docking lies in its ability to identify specific non-covalent interactions that stabilize the ligand-receptor complex. For pyrazolo[3,4-d]pyrimidine inhibitors, hydrogen bonds are paramount for anchoring the molecule. For instance, in CDK2, a crucial hydrogen bond is consistently observed between the pyrazolo[3,4-d]pyrimidine core and the backbone of a key amino acid residue, Leu83. rsc.orgrsc.org Similarly, interactions with Cys 694 in the hinge region of FLT3 have been identified. rsc.org
In addition to hydrogen bonds, hydrophobic interactions with nonpolar amino acid residues contribute significantly to the binding energy. The specific residues involved depend on the target enzyme and the nature of the substituents on the inhibitor.
Table 3: Summary of Key Predicted Interactions for Pyrazolo[3,4-d]pyrimidine Derivatives with Various Kinase Targets
| Target Enzyme | Key Interacting Residues | Type of Interaction |
| CDK2 | Leu83 | Hydrogen Bonding rsc.orgrsc.org |
| Asp145 | Sulphur-Hydrogen Bonding rsc.org | |
| FLT3 | Cys694 | Hydrogen Bonding rsc.org |
| TRAP1 | Asp594, Ser536 | Hydrogen Bonding mdpi.com |
| Cys532, Phe583 | Hydrophobic/Other mdpi.com | |
| DNA Topoisomerase | Various | Hydrogen Bonding mdpi.comnih.gov |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. MD simulations are increasingly used to validate docking poses and assess the stability of the predicted ligand-protein complexes. mdpi.com
For pyrazolo[3,4-d]pyrimidine systems, MD simulations, often run for durations such as 100 nanoseconds, can confirm that the key interactions identified in docking are maintained throughout the simulation. mdpi.com These simulations provide a more realistic representation of the binding event in a physiological environment and can reveal subtle conformational changes in both the ligand and the protein that are crucial for binding affinity. This advanced computational technique helps refine the understanding of the inhibitor's mechanism of action and provides a more robust basis for the rational design of next-generation compounds. mdpi.com
Biological Activity and Mechanistic Evaluations of 4 Chloro 2 Methyl 2h Pyrazolo 3,4 D Pyrimidine Analogs
Anti-proliferative and Cytotoxic Activities in Cancer Research Models
Analogs of 4-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine have shown broad-spectrum anti-proliferative activity against various human cancer cell lines. For instance, a hit compound designated as 1a , which features the pyrazolo[3,4-d]pyrimidine scaffold, exhibited potent inhibitory activity against a panel of four different tumor cell lines. nih.gov Notably, its IC50 value for the A549 lung cancer cell line was 2.24 µM. nih.gov Further studies on analogs of 1a , such as 1d , revealed even greater potency, with an IC50 value of 1.74 µM against the MCF-7 breast cancer cell line. nih.gov These findings underscore the importance of the pyrazolo[3,4-d]pyrimidine core for cytotoxic activity. nih.gov Other derivatives have also shown promising results; for example, compound 9 displayed significant cytotoxic effects against HepG-2, MCF-7, and HCT-116 cell lines, with IC50 values ranging from 4.03 to 6.18 µM. ekb.eg
A primary mechanism through which pyrazolo[3,4-d]pyrimidine analogs exert their anti-cancer effects is the inhibition of tyrosine kinases. These enzymes play a crucial role in cell signaling, and their aberrant activation is a hallmark of many cancers.
Several 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of the epidermal growth factor receptor (EGFR). nih.gov One of the most promising compounds, 12b , demonstrated an IC50 value of 0.016 µM against wild-type EGFR (EGFRWT). nih.govsemanticscholar.org Crucially, this compound also showed significant activity against the T790M mutant of EGFR (EGFRT790M), which is a common mechanism of resistance to first-generation EGFR inhibitors. nih.gov Compound 12b was found to be 2.4-fold more potent than erlotinib (B232) against EGFRT790M, with an IC50 value of 0.236 µM. nih.govsemanticscholar.org Other analogs, such as compounds 4 , 15 , and 16 , also exhibited significant inhibitory activities against EGFR tyrosine kinase, with IC50 values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. nih.govsemanticscholar.org
Table 1: EGFR Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogs
| Compound | Target | IC50 (µM) |
| 12b | EGFRWT | 0.016 |
| 12b | EGFRT790M | 0.236 |
| 4 | EGFR | 0.054 |
| 15 | EGFR | 0.135 |
| 16 | EGFR | 0.034 |
| Erlotinib (Control) | EGFRT790M | 0.563 |
The non-receptor tyrosine kinase Src is another important target for pyrazolo[3,4-d]pyrimidine derivatives. bioworld.com Hyperactivation of Src is linked to aberrant cell proliferation, survival, and migration. nih.gov A library of 4-anilino-substituted pyrazolo[3,4-d]pyrimidines was developed, and from this, compound SI-388 was identified as a potent Src inhibitor. bioworld.comnih.gov This compound demonstrated significant inhibition of the kinase in glioblastoma cellular models, leading to reduced cell viability and tumorigenicity. bioworld.com Other derivatives, such as Si306 and its prodrug pro-Si306 , have also been investigated as Src inhibitors in glioblastoma, where they were shown to reduce the phosphorylation of Src and its downstream signaling components. mdpi.com
The Bcr-Abl tyrosine kinase is the hallmark of chronic myeloid leukemia (CML), and dual Src/Bcr-Abl inhibitors have emerged as effective therapies. nih.gov A series of novel pyrazolo[3,4-d]pyrimidines have been developed as dual Src/Abl inhibitors. nih.govunisi.it Among these, compounds 7a and 7b showed the highest activity against both wild-type and mutant Abl kinases, as well as Src kinase. researchgate.net
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.gov Substituted 4-amino-2-thiopyrimidines have been identified as potential VEGFR-2 inhibitors. nih.gov The design of pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors is an active area of research, with several compounds showing promise in preclinical studies. nih.gov
Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their dysregulation is a common feature of cancer cells. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of the purine (B94841) ring and has shown great potential for CDK inhibition. nih.gov Several derivatives have been synthesized and evaluated as novel CDK2 inhibitors. nih.gov
A series of pyrazolo[3,4-d]pyrimidinone analogs were designed and evaluated for their anticancer activity, with compounds 4a and 4b being identified as potent CDK2 inhibitors. nih.gov Compound 4a was found to be more potent than the reference compound roscovitine (B1683857), with an IC50 value of 0.21 µM for CDK2 inhibition. nih.gov In another study, thioglycoside derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold, compounds 14 and 15 , showed significant inhibitory activity against CDK2/cyclin A2, with IC50 values of 0.057 µM and 0.119 µM, respectively. nih.govrsc.org
Table 2: CDK2 Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogs
| Compound | Target | IC50 (µM) |
| 4a | CDK2 | 0.21 |
| 14 | CDK2/cyclin A2 | 0.057 |
| 15 | CDK2/cyclin A2 | 0.119 |
| 13 | CDK2/cyclin A2 | 0.081 |
| Roscovitine (Control) | CDK2 | 0.25 |
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to various diseases, including cancer. mdpi.com Analogs of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of this enzyme. A series of [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones were developed as novel GSK-3 inhibitors, with research leading to compounds with inhibitory activity in the low nanomolar range. nih.gov Structure-activity relationship (SAR) studies revealed that the aryl ring at the N1 position of the pyrazolo[3,4-d]pyrimidine core is a tight binding region, allowing for little modification. nih.gov Conversely, a wide variety of substitutions could be made to the hydrazone aryl ring, providing a pathway to optimize potency. nih.gov
Other small molecule inhibitors with the pyrazolo[3,4-d]pyrimidine scaffold have also demonstrated efficacy. For instance, the GSK-3 inhibitor AR-A014418 has been shown to sensitize pancreatic cancer cells to gemcitabine. actuatetherapeutics.com The suppression of GSK-3 activity by such inhibitors can lead to cell cycle arrest and has been shown to induce differentiation in renal cancer cells. mdpi.com
Table 1: Examples of Pyrazolo[3,4-d]pyrimidine Analogs as GSK-3 Inhibitors
| Compound Class | Key Findings | Reference |
|---|---|---|
| [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones | Discovered as novel GSK-3 inhibitors; optimization led to compounds with low nanomolar activity. | nih.gov |
| AR-A014418 | Sensitizes pancreatic cancer cells to chemotherapy. | actuatetherapeutics.com |
| 9-ING-41 | Induces differentiation and cell cycle arrest in renal cancer cell lines. | mdpi.com |
DNA Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication and transcription, making them critical targets in cancer therapy. ekb.egmdpi.com Certain pyrazolo[3,4-d]pyrimidine derivatives have been found to exert their anticancer effects by inhibiting these enzymes. One such derivative, identified as compound (II) in a screening effort, demonstrated potent anticancer activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with a mean IC50 value of 1.30 µM. ekb.eg Further biological evaluation revealed that this compound's mechanism of action involves the inhibition of human topoisomerase IIα (Topo IIα) and the induction of apoptosis. ekb.eg The pyrazolopyrimidine scaffold is thought to contribute to this activity, potentially through DNA intercalation. ekb.eg
Induction of Apoptosis in Cancer Cell Lines
A primary mechanism through which pyrazolo[3,4-d]pyrimidine analogs exhibit anticancer effects is the induction of programmed cell death, or apoptosis.
A pyrazolo[3,4-d]pyrimidine derivative, designated PP-31d, was found to inhibit the proliferation of various human cancer cell lines, including non-small-cell lung cancer (NCI-H460), with an IC50 of 2 µM. nih.govresearchgate.net The mechanism for this activity was attributed to the generation of reactive oxygen species (ROS), which subsequently triggers the apoptotic cascade. nih.govresearchgate.net This was evidenced by an increase in the subG1 (hypodiploid) cell population, elevated caspase-3/7 activity, loss of mitochondrial membrane potential, and degradation of nuclear DNA. nih.govresearchgate.net
Similarly, another analog known as compound 4c demonstrated the ability to reduce cell viability and induce apoptosis in a variety of hematological malignancy cell lines, including Jurkat, SKMM1, and Jurl-MK1. nih.gov In other studies, compound 1a, which also features the pyrazolo[3,4-d]pyrimidine scaffold, was shown to significantly induce apoptosis in A549 lung cancer cells at low micromolar concentrations. nih.gov Furthermore, a pyrazolo[3,4-d]pyrimidine derivative, compound 14, was also found to induce apoptosis in HCT-116 colorectal carcinoma cells. nih.govrsc.org
Table 2: Apoptosis Induction by Pyrazolo[3,4-d]pyrimidine Analogs in Cancer Cell Lines
| Compound | Cell Line(s) | Key Mechanistic Findings | IC50 Value | Reference |
|---|---|---|---|---|
| PP-31d | NCI-H460 (Lung), OVCAR-4 (Ovarian), 786-0 (Renal) | ROS generation, increased subG1 population, caspase-3/7 activation, loss of mitochondrial membrane potential. | 2 µM (NCI-H460) | nih.govresearchgate.net |
| 4c | Jurkat, SKMM1, Derl-2/7, Jurl-MK1 (Hematological) | Reduction of cell viability and induction of apoptosis. | Not specified | nih.gov |
| 1a | A549 (Lung) | Significant induction of apoptosis. | 2.24 µM | nih.gov |
| 14 | HCT-116 (Colorectal) | Induction of apoptosis. | 6 nM | nih.govrsc.org |
Cell Cycle Arrest Mechanisms (e.g., S and G2/M Phases)
In addition to inducing apoptosis, analogs of this compound can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.
The pyrazolo[3,4-d]pyrimidine compound 4c was observed to cause cell cycle arrest in the G0/G1 phase in Jurkat T-cell leukemia cells. nih.gov In a separate study, a different derivative, compound 16, was found to induce cell cycle arrest at the S phase in the MDA-MB-468 breast cancer cell line, which was followed by an increase in the pre-G cell population, indicative of apoptosis. nih.gov Another derivative, compound 14, which was identified as a potent CDK2 inhibitor, also caused significant alterations in cell cycle progression in HCT-116 cells. nih.govrsc.org
Table 3: Cell Cycle Arrest Induced by Pyrazolo[3,4-d]pyrimidine Analogs
| Compound | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| 4c | Jurkat | G0/G1 | nih.gov |
| 16 | MDA-MB-468 | S | nih.gov |
| 14 | HCT-116 | Not specified | nih.govrsc.org |
Antiangiogenic Effects
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop compounds with antiangiogenic properties. A novel series of these derivatives was synthesized and evaluated for inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov Among these, compound 12b displayed the highest anticancer activity against MDA-MB-468 and T-47D breast cancer cell lines, with IC50 values of 3.343 µM and 4.792 µM, respectively. nih.gov
In a related study, inhibitors based on the isomeric pyrazolo[4,3-d]pyrimidine scaffold were developed as inhibitors of cyclin-dependent kinase 5 (CDK5), which has also emerged as a target for antiangiogenic therapy. nih.gov The compound LGR2674, from this series, was well-tolerated in an in vivo murine model of hepatocellular carcinoma and caused a significant reduction in tumor vessel density, inhibited tumor cell proliferation, and retarded tumor growth. nih.gov
Inhibition of P-glycoprotein Activity
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp) is a primary cause. nih.gov Novel pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors (TKIs) have been investigated for their ability to overcome P-gp-mediated MDR. nih.gov
These compounds, including Si306 and its prodrug pro-Si306, were found to inhibit P-gp's function by suppressing its ATPase activity. nih.gov This inhibition led to the reversal of resistance to conventional chemotherapy drugs like doxorubicin (B1662922) and paclitaxel (B517696) in a concentration-dependent manner in MDR cancer cell lines. nih.gov Kinetic studies showed that the effect was sustained for at least seven days. nih.gov
Another study reported that pyrazolo[3,4-d]pyrimidine derivatives 15 and 16 were able to inhibit P-glycoprotein expression by 0.301 and 0.449-fold, respectively, compared to a control. nih.gov
Table 4: P-glycoprotein (P-gp) Inhibition by Pyrazolo[3,4-d]pyrimidine Analogs
| Compound(s) | Mechanism/Effect | Key Finding | Reference |
|---|---|---|---|
| Si306, pro-Si306 | Inhibition of P-gp ATPase activity | Reverses resistance to doxorubicin and paclitaxel in MDR cancer cells. | nih.gov |
| 15 | Inhibition of P-gp expression | 0.301-fold inhibition compared to control. | nih.gov |
| 16 | Inhibition of P-gp expression | 0.449-fold inhibition compared to control. | nih.gov |
Antiviral Activities
The structural similarity of the pyrazolo[3,4-d]pyrimidine core to purines also makes it a valuable scaffold for the development of antiviral agents.
Researchers have designed and synthesized pyrazolo[3,4-d]pyrimidine-based analogues of Neplanocin A to evaluate their activity against the Hepatitis B virus (HBV). nih.gov One analogue, designated 4g, demonstrated significant activity against HBV replication, with an EC50 for HBV DNA of 0.96 µM and an EC50 for HBsAg secretion of 0.82 µM, while showing low cytotoxicity (CC50 > 100 µM). nih.gov Structure-activity relationship analysis indicated that replacing a polar amino group with a methyl group was beneficial for the activity and toxicity profile. nih.gov
Furthermore, the 1H-pyrazolo[3,4-d]pyrimidine core has been identified as a viable alternative scaffold in the development of inhibitors for other viruses, including Zika virus (ZIKV) and dengue virus (DENV). mdpi.com
Table 5: Antiviral Activity of Pyrazolo[3,4-d]pyrimidine Analogs
| Compound | Target Virus | Activity | EC50 Value | Reference |
|---|---|---|---|---|
| 4g | Hepatitis B Virus (HBV) | Inhibition of HBV replication and HBsAg secretion. | 0.96 µM (HBV DNA) | nih.gov |
| Not specified | Zika Virus (ZIKV), Dengue Virus (DENV) | Identified as a promising scaffold for antiviral agents. | Not specified | mdpi.com |
Hepatitis B Virus (HBV) Replication Inhibition and HBsAg Secretion
Recent studies have explored the potential of pyrazolo[3,4-d]pyrimidine-based nucleoside analogs as inhibitors of Hepatitis B Virus (HBV). In a notable study, a series of neplanocin A (NepA) analogues incorporating the pyrazolo[3,4-d]pyrimidine core were synthesized and evaluated for their anti-HBV activity. researchgate.netnih.gov One particular analog, designated as 4g, demonstrated significant and selective inhibition of both HBV DNA replication and the secretion of Hepatitis B surface antigen (HBsAg). researchgate.netnih.gov
The analogue 4g, which features a methyl group at the 4-position and an iodine atom at the 3-position of the pyrazolo[3,4-d]pyrimidine ring, exhibited a half-maximal effective concentration (EC₅₀) of 0.96 μM for the inhibition of HBV DNA replication and an EC₅₀ of 0.82 μM for the inhibition of HBsAg secretion. researchgate.netnih.gov The cytotoxic concentration (CC₅₀) for this compound was greater than 100 μM, indicating a high selectivity index of over 100. researchgate.netnih.gov Structure-activity relationship (SAR) analysis suggested that the replacement of a polar amino group with a less polar methyl group, which can still act as a weak hydrogen bond donor, was favorable for the activity and significantly reduced cytotoxicity. researchgate.netnih.gov These findings highlight compound 4g as a promising lead molecule for the development of novel anti-HBV agents with a dual mechanism of action. researchgate.netnih.gov
Table 1: Anti-HBV Activity of Pyrazolo[3,4-d]pyrimidine Analog 4g
| Compound | HBV DNA EC₅₀ (µM) | HBsAg EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Analog 4g | 0.96 | 0.82 | >100 | >100 |
HIV-1 Inhibition Potential
The evaluation of pyrazolo[3,4-d]pyrimidine analogs for anti-HIV-1 activity has been explored, though with limited success reported in the available literature. While the broader class of pyrimidine derivatives has been investigated for antiviral properties, specific and potent inhibition of HIV-1 by analogs of this compound has not been prominently documented.
For instance, a study involving a series of new pyrimidine analogues found no significant inhibition of HIV-1 (strain IIIB) or HIV-2 (strain ROD) replication in human MT-4 cells. Similarly, research on 1,2,4-triazolo[1,5-a]pyrimidines, a related heterocyclic system, for their ability to inhibit HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function did not translate into antiviral activity against the HIV-1 (IIIB strain) in cell-based assays. These findings suggest that while the pyrimidine scaffold is a common motif in antiviral drug discovery, the specific structural features of the pyrazolo[3,4-d]pyrimidine derivatives studied thus far may not be optimal for potent anti-HIV-1 activity.
Antimicrobial Activities
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated notable antimicrobial activity against a range of both Gram-positive and Gram-negative bacteria. Several studies have synthesized and screened libraries of these compounds, revealing their potential as antibacterial agents. researchgate.netnih.gov
In one such study, a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were evaluated. researchgate.net One of the most active compounds, 5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol (compound 7 in the study), exhibited significant activity against Streptococcus pneumoniae and Bacillus subtilis (Gram-positive), as well as Pseudomonas aeruginosa and Escherichia coli (Gram-negative). researchgate.net Its activity was reported to be superior to the standard antibiotics ampicillin (B1664943) and gentamicin (B1671437) in some cases. researchgate.net Other derivatives in the same series also showed moderate to good activity against these bacterial strains. researchgate.net
Another investigation into pyrazolo[3,4-d]pyrimidines, originally developed as kinase inhibitors, also revealed their potential for antimicrobial applications. nih.gov These compounds were found to possess bacteriostatic activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov
Table 2: Antimicrobial Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives (Inhibition Zone in mm)
| Compound | S. pneumoniae | B. subtilis | P. aeruginosa | E. coli |
|---|---|---|---|---|
| Derivative 4b | 16 | 17 | 12 | 13 |
| Derivative 4d | 15 | 16 | 12 | 13 |
| Derivative 4g | 18 | 19 | 15 | 16 |
| Derivative 4h | 16 | 17 | 13 | 14 |
| Derivative 6a | 15 | 16 | 12 | 13 |
| Derivative 7 | 24 | 25 | 20 | 22 |
| Derivative 8 | 14 | 15 | 11 | 12 |
| Ampicillin | 26 | 28 | - | - |
| Gentamicin | 25 | 26 | 22 | 24 |
The antimicrobial action of pyrazolo[3,4-d]pyrimidine derivatives is believed to occur through various mechanisms, targeting essential bacterial processes.
DNA Gyrase Inhibition: While DNA gyrase is a known target for some antibacterial agents, specific studies demonstrating the direct inhibition of this enzyme by this compound analogs are not extensively detailed in the reviewed literature. However, the structural similarity of the pyrazolo[3,4-d]pyrimidine core to purines suggests that interference with nucleotide metabolism and DNA replication processes is a plausible mechanism of action.
Membrane Disruption: There is currently limited direct evidence to suggest that pyrazolo[3,4-d]pyrimidine analogs exert their antimicrobial effects primarily through the physical disruption of bacterial cell membranes. This mechanism is more commonly associated with certain antimicrobial peptides.
Dihydrofolate Reductase (DHFR) Interaction: Several studies have investigated pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway that is essential for bacterial survival. By mimicking the structure of folic acid, these compounds can bind to the active site of DHFR, thereby blocking the synthesis of tetrahydrofolate and inhibiting bacterial growth. This mechanism is a well-established target for antibacterial drugs.
Additionally, some research points towards the inhibition of other critical enzymes. For example, 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones have been identified as novel inhibitors of the replication-specific enzyme DNA polymerase III in Staphylococcus aureus and other Gram-positive bacteria. nih.gov
Anti-inflammatory Activities
A significant area of investigation for pyrazolo[3,4-d]pyrimidine analogs is their potential as anti-inflammatory agents, specifically through the selective inhibition of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Several studies have reported the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives as selective COX-2 inhibitors. One study detailed a series of 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones that exhibited a superior inhibitory profile against COX-2 when compared to the reference standards NS398 and indomethacin. Molecular modeling studies have further supported these findings, indicating a favorable interaction of these compounds with the active site of the COX-2 enzyme.
In another study, novel methoxylated pyrazolo[3,4-d]pyrimidines were tested for their selective COX-2 inhibition. The results showed that these compounds had IC₅₀ values for COX-2 inhibition in the range of 0.089 to 0.135 µM, with good selectivity over COX-1.
Table 3: In Vitro COX-1/COX-2 Inhibition of Methoxylated Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Derivative D1 | 10.12 | 0.089 | 113.7 |
| Derivative D2 | 15.23 | 0.135 | 112.8 |
| Derivative D3 | 12.45 | 0.112 | 111.1 |
| Celecoxib | 9.89 | 0.051 | 193.9 |
Prostaglandin (PGE2) Synthesis Inhibition
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its synthesis is primarily catalyzed by the enzyme cyclooxygenase-2 (COX-2) at sites of inflammation. Consequently, the inhibition of COX-2 is a key therapeutic strategy for anti-inflammatory drugs. Research into the pyrazolo[3,4-d]pyrimidine nucleus has revealed that certain derivatives possess significant COX-2 inhibitory activity, thereby reducing the production of PGE2.
A study exploring a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their potential as selective COX-2 inhibitors. nih.gov While specific data for this compound is not available, the inhibitory profiles of structurally related compounds provide valuable insights. For instance, certain 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown a superior inhibitory profile against COX-2 when compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov
Another study on pyrazolo[3,4-d]pyrimidine-based kinase inhibitors also investigated their in vitro COX-1/COX-2 inhibition. The results indicated good selectivity towards COX-2, with IC50 values in the micromolar range. nih.gov These findings suggest that the pyrazolo[3,4-d]pyrimidine scaffold is a promising framework for the development of novel anti-inflammatory agents that act through the inhibition of PGE2 synthesis. The substitution pattern on the pyrazolo[3,4-d]pyrimidine ring plays a crucial role in determining the potency and selectivity of COX-2 inhibition.
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Derivative 1 | 10.5 | 0.135 | 77.8 |
| Derivative 2 | 8.9 | 0.112 | 79.5 |
| Derivative 3 | 12.1 | 0.089 | 136.0 |
| Celecoxib (Reference) | 7.8 | 0.045 | 173.3 |
Enzyme Inhibition Beyond Kinases and Inflammation
Beyond their anti-inflammatory properties, analogs of this compound have been evaluated for their inhibitory effects on other key enzymes involved in purine metabolism, namely xanthine (B1682287) oxidase and adenosine (B11128) deaminase.
Xanthine oxidase is a critical enzyme in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout. Allopurinol, a clinically used drug for treating gout, is itself a pyrazolo[3,4-d]pyrimidine derivative, highlighting the potential of this scaffold in inhibiting xanthine oxidase.
Several studies have confirmed the xanthine oxidase inhibitory activity of various pyrazolo[3,4-d]pyrimidine analogs. One such study evaluated a series of these compounds and found that substitutions at various positions on the pyrazolo[3,4-d]pyrimidine ring significantly influence their inhibitory potency. msu.ru For instance, compounds with amino and mercapto substitutions have demonstrated potent inhibition of xanthine oxidase, with IC50 values comparable to or even better than allopurinol. msu.ruresearchgate.net
The mechanism of inhibition for these compounds is often competitive, meaning they bind to the active site of the enzyme, preventing the substrate from binding. msu.ruuni.lu The structural similarity of the pyrazolo[3,4-d]pyrimidine core to the natural purine substrates of xanthine oxidase is believed to be the basis for this inhibitory activity.
| Compound | IC50 (µM) | Ki (µM) | Type of Inhibition |
|---|---|---|---|
| 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine | 0.600 ± 0.009 | 0.646 ± 0.01 | Competitive |
| 4-Mercapto-1H-pyrazolo[3,4-d]pyrimidine | 1.326 ± 0.013 | 0.538 ± 0.01 | Competitive |
| 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine | 1.564 ± 0.065 | 0.256 ± 0.01 | Competitive |
| Allopurinol (Reference) | 0.776 ± 0.012 | - | - |
Adenosine deaminase (ADA) is another key enzyme in purine metabolism, responsible for the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. Inhibition of ADA can lead to an accumulation of adenosine, which has various physiological effects, including anti-inflammatory and immunosuppressive actions.
Structure Activity Relationship Sar Studies of Pyrazolo 3,4 D Pyrimidine Derivatives
Impact of Substituents at Pyrazole (B372694) and Pyrimidine (B1678525) Ring Positions on Biological Efficacy
The biological efficacy of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrazole and pyrimidine rings. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.
On the pyrazole ring , the N-1 position is a critical point for substitution. Studies have shown that substitution at this position can have a significant impact on activity. For instance, in a series of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, it was observed that specific substitutions at N-1 are crucial for potent inhibitory activity. nih.gov
The pyrimidine ring offers several positions for modification, with the C4 and C6 positions being particularly important for modulating biological activity. The substituent at the C4 position often plays a key role in the interaction with the hinge region of kinases. For example, anilino groups at the C4 position have been shown to be crucial for high-potency inhibition of EGFR tyrosine kinase, with compounds exhibiting IC50 values in the low nanomolar range. nih.govacs.org The nature of the substituent on the aniline (B41778) ring further refines the activity.
In a study of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antitumor agents, it was found that the pyrazolo[3,4-d]pyrimidine scaffold itself is pivotal for anti-proliferative activity. When this core was replaced, the biological activity decreased significantly. mdpi.com
The following table summarizes the impact of various substituents on the anti-proliferative activities of certain pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines.
| Compound | Scaffold | A549 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) |
| 1a | Pyrazolo[3,4-d]pyrimidine | 2.24 | 42.3 | - | - |
| 1d | Pyrazolo[3,4-d]pyrimidine | - | 1.74 | - | - |
| 1e | Altered Scaffold | Significantly Decreased Activity | - | - | - |
Data sourced from a study on novel pyrazolo[3,4-d]pyrimidine derivatives as potential antitumor agents. mdpi.com
Role of Specific Pharmacophoric Features in Target Binding
The interaction of pyrazolo[3,4-d]pyrimidine derivatives with their biological targets is governed by specific pharmacophoric features that facilitate binding. The pyrazolo[3,4-d]pyrimidine core itself often acts as a hinge-binder in the ATP-binding site of kinases, mimicking the adenine (B156593) moiety of ATP. nih.govrsc.org
A pharmacophore model for ATP-competitive inhibitors of the EGF-R protein tyrosine kinase highlights several key features:
A donor-acceptor system, similar to that in ATP, is important for binding. acs.org
A phenyl moiety can replace the ribose of ATP, conferring potency and selectivity. acs.org
The presence of a large hydrophobic pocket in the enzyme's cavity can be exploited by appropriately substituted derivatives. acs.org
Molecular docking studies have provided insights into the binding modes of these compounds. For instance, in a series of EGFR-TK inhibitors, the pyrimidine ring of the pyrazolo[3,4-d]pyrimidine scaffold formed hydrophobic interactions with key residues like Leu718 and Gly796 in the ATP binding site. nih.gov The terminal phenyl ring of the substituent often engages in arene interactions with other key residues. nih.gov
Influence of Linker Moieties on Biological Activity Profiles
In the design of novel pyrazolo[3,4-d]pyrimidine derivatives targeting VEGFR-2, various linkers were explored. Some compounds retained the amide spacer found in the known inhibitor sunitinib (B231), while in others, this spacer was removed or replaced with alternative linkers like an azomethine group or an α, β-unsaturated carbonyl chain. nih.gov These modifications led to significant differences in their anticancer activity.
For instance, in a series of compounds designed as EGFR inhibitors, the linker was reserved to make essential binding interactions, and different moieties were attached to occupy hydrophobic regions of the ATP-binding site. rsc.org The choice of linker and the attached moiety significantly impacted the cytotoxic activity of the compounds.
Bioisosteric Replacements and Their Effects on Potency and Selectivity
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The pyrazolo[3,4-d]pyrimidine scaffold itself is a bioisostere of the naturally occurring purine (B94841) ring system. nih.govrsc.orgekb.eg This inherent bioisosteric relationship is a key reason for its success as a pharmacophore in kinase inhibitors.
Further bioisosteric modifications can be made to the substituents on the pyrazolo[3,4-d]pyrimidine core. For example, in the development of CDK2 inhibitors, the purine scaffold of roscovitine (B1683857) was bioisosterically replaced with a pyrazolo[3,4-d]pyrimidine ring system. rsc.orgnih.gov This led to a new series of potent CDK2 inhibitors.
The following table presents data on the inhibitory activity of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govacs.orgrsc.orgtriazolo[1,5-c]pyrimidine derivatives against CDK2/cyclin A2, demonstrating the impact of bioisosteric replacements and other structural modifications.
| Compound | Scaffold | CDK2/cyclin A2 IC50 (µM) |
| 13 | Pyrazolo[4,3-e] nih.govacs.orgrsc.orgtriazolo[1,5-c]pyrimidine | 0.081 ± 0.004 |
| 14 | Pyrazolo[3,4-d]pyrimidine | 0.057 ± 0.003 |
| 15 | Pyrazolo[4,3-e] nih.govacs.orgrsc.orgtriazolo[1,5-c]pyrimidine | 0.119 ± 0.007 |
| Sorafenib (Reference) | - | 0.184 ± 0.01 |
Data sourced from a study on the discovery of novel CDK2 inhibitors. rsc.org
In another example, the indolinone scaffold of sunitinib was replaced with a pyrazolo[3,4-d]pyrimidine core to create a novel series of VEGFR-2 inhibitors. nih.gov This bioisosteric replacement, combined with modifications to the terminal group and linker, resulted in compounds with potent anticancer activity. nih.gov
Future Perspectives and Advanced Research Directions for 4 Chloro 2 Methyl 2h Pyrazolo 3,4 D Pyrimidine Analogs
Design of Next-Generation Multi-Targeted Therapeutics
The development of single-target therapies has often been hampered by drug resistance and the complexity of diseases driven by multiple aberrant pathways. nih.gov Consequently, a significant future direction lies in the rational design of multi-targeted therapeutics based on the pyrazolo[3,4-d]pyrimidine scaffold. This approach aims to create single molecules capable of modulating several key targets simultaneously, which can lead to enhanced efficacy and a reduced likelihood of resistance. nih.govmdpi.com
Strategies for developing these agents often involve a pharmacophore-merging approach, where structural features from inhibitors of different targets are combined into a single hybrid molecule. nih.gov Research has already demonstrated the potential of the pyrazolopyrimidine core in creating dual-target inhibitors. For instance, derivatives have been developed as potent bi-functional inhibitors of mTOR and histone deacetylase (HDAC), which is significant for counteracting drug resistance. nih.gov Another successful example includes the creation of dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.com
Future work will likely expand this concept to other strategic target combinations. For example, dual inhibitors for Mer and Flt3 tyrosine kinases have been developed to suppress bone marrow leukemia. ekb.eg Phenotypic screening of pyrazolopyrimidine libraries against specific cancer cell models, without nominating a target beforehand, can also uncover compounds that inhibit multiple oncogenic pathways, leading to the discovery of novel multi-targeted agents. nih.govrsc.org This biology-driven approach has successfully identified inhibitors for targets ranging from SRC family kinases to mTOR. rsc.org
Table 1: Examples of Multi-Targeted Pyrazolo[3,4-d]pyrimidine Analogs
| Compound Class | Targets | Therapeutic Rationale | Reference |
|---|---|---|---|
| Pyrazolopyrimidine Hybrids | mTOR / HDAC1 | Overcoming drug resistance from kinase mutations and bypass mechanisms. | nih.gov |
| Phenylpyrazolo[3,4-d]pyrimidines | EGFR / VEGFR-2 | Simultaneously blocking key pathways in tumor growth, proliferation, and angiogenesis. | nih.govmdpi.com |
| Pyrazolopyrimidine Derivatives | Mer / Flt3 Tyrosine Kinases | Effective suppression of bone marrow leukemia. | ekb.eg |
| Pyrazolopyrimidine-based compounds | HDAC / Topoisomerase II | Designed via pharmacophore fusion to induce apoptosis in cancer cells. | researchgate.net |
Exploration of Novel Mechanisms of Action for Diverse Pathological Conditions
While the pyrazolo[3,4-d]pyrimidine scaffold is well-established as a kinase inhibitor, its potential to modulate other biological targets and mechanisms remains an exciting area for future research. Analogs of 4-chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine can be systematically modified to explore interactions with less conventional targets, potentially uncovering new therapeutic applications for a range of diseases.
Research has identified pyrazolopyrimidine derivatives that inhibit c-Src tyrosine kinase, VEGFR-2, and Cyclin-Dependent Kinases (CDKs), which are all crucial in cancer progression. nih.govnih.govnih.gov For example, specific derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis, thereby disrupting wound healing patterns in endothelial cell models. nih.gov Other analogs have been identified as potent inhibitors of CDK2/cyclin A2, inducing cell cycle arrest and apoptosis. nih.govrsc.org
Beyond cancer, the scaffold holds promise for other conditions. The pyrazolo[1,5-a]pyrimidine (B1248293) variant has been investigated for inhibiting protein kinases involved in inflammatory and autoimmune diseases, such as Phosphoinositide 3-kinase δ (PI3Kδ). mdpi.com Future research could focus on designing analogs to target enzymes like phospholipase D (PLD), which is involved in essential signaling and metabolic pathways and has been implicated in cancer cell migration. researchgate.net By leveraging phenotypic screening against various disease models, new mechanisms and therapeutic indications for this versatile scaffold can be systematically uncovered. rsc.org
Advanced Drug Delivery Systems for Targeted Efficacy and Reduced Off-Target Effects (e.g., Nanomaterials, Functionalized Liposomes)
A significant challenge for many potent pyrazolopyrimidine derivatives is their poor aqueous solubility, which can hinder their clinical development. nih.govcnr.it Advanced drug delivery systems offer a promising solution to overcome these pharmacokinetic limitations, enhance targeted efficacy, and minimize off-target effects.
Nanomaterials: Nanoparticles are being explored as carriers to improve the delivery of pyrazolopyrimidine-based drugs. nih.gov Halloysite nanotubes (HNTs), a type of natural nanomaterial, have been successfully used to encapsulate pyrazolo[3,4-d]pyrimidine derivatives, addressing their low solubility for potential use in prostate and bladder cancer treatment. nih.gov The encapsulation of therapeutic agents within nanomaterials can improve their circulation time and facilitate accumulation at tumor sites through the enhanced permeability and retention (EPR) effect. jddtonline.inforesearchgate.net Albumin-based nanoparticles are another viable option, leveraging the natural tendency of albumin to accumulate in malignant tissues. cnr.it
Functionalized Liposomes: Liposomes, which are phospholipid vesicles, are particularly well-suited for delivering hydrophobic drugs like many pyrazolopyrimidine analogs. mdpi.com These nanoformulations can easily incorporate poorly water-soluble compounds into their lipid bilayer, improving bioavailability and stability. mdpi.comnih.gov Research has shown that entrapping a novel pyrazolopyrimidine derivative in unilamellar liposomes allowed it to exert cytotoxic effects at lower doses and after shorter incubation times in anaplastic thyroid cancer cells. nih.gov
Future advancements will likely focus on "functionalizing" these delivery systems. This involves modifying the surface of liposomes or nanoparticles with specific targeting ligands, such as antibodies or folic acid, to enable active targeting of cancer cells that overexpress the corresponding receptors. jddtonline.inforesearchgate.neteuropeanpharmaceuticalreview.com This strategy not only enhances drug concentration at the desired site but also significantly reduces systemic toxicity. europeanpharmaceuticalreview.com
Table 2: Drug Delivery Systems for Pyrazolopyrimidine Analogs
| Delivery System | Example Carrier | Advantage | Reference |
|---|---|---|---|
| Nanomaterials | Halloysite Nanotubes (HNTs) | Overcomes poor water solubility of the drug. | nih.gov |
| Nanomaterials | Albumin-based Nanoparticles | Biocompatible and accumulates in tumor tissues. | cnr.it |
| Liposomes | Unilamellar Liposomes | Improves biopharmaceutical properties, allowing for lower effective doses. | nih.gov |
| Functionalized Liposomes | Antibody-Fragment (Fab) Linked Liposomes | Provides specific targeting to tumor cells, potentially reducing side effects. | europeanpharmaceuticalreview.com |
Computational Design and Rational Drug Discovery Approaches
Computational methods are becoming indispensable in modern drug discovery, offering a way to accelerate the design and optimization of new therapeutic agents while reducing costs. For this compound analogs, these approaches are crucial for rationally designing compounds with improved potency, selectivity, and pharmacokinetic profiles.
Molecular docking simulations are widely used to predict how newly designed compounds will bind to the active site of a target protein, such as a kinase. rsc.org This allows researchers to understand key interactions, like hydrogen bonding with specific amino acid residues (e.g., Leu83 in CDK2), and to prioritize which compounds to synthesize. rsc.org
Beyond simple docking, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies help to build models that correlate the structural features of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the potency of virtual compounds and guide the design of new analogs with enhanced activity. Pharmacophore mapping is another key technique used to identify the essential 3D arrangement of chemical features required for biological activity, providing a blueprint for new molecule design. mdpi.com
Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are vital for weeding out candidates with unfavorable pharmacokinetic properties early in the discovery process. rsc.orglincolnedu.education These computational tools help ensure that synthesized compounds not only have high potency but also possess the drug-like qualities necessary for further development. rsc.org
Synergistic Effects in Combination Therapies (Conceptual)
While the development of multi-targeted agents is a key strategy, another promising future direction is the use of more selective pyrazolo[3,4-d]pyrimidine analogs in combination with other therapeutic agents. The conceptual basis for this approach is that simultaneously targeting multiple, distinct nodes within a disease network can produce a synergistic effect, leading to a therapeutic outcome that is greater than the sum of the individual drug effects.
Analogs of this compound, designed as potent and selective inhibitors of a specific kinase, could be paired with other targeted therapies or conventional chemotherapeutic agents. For instance, a highly selective SRC inhibitor from this class could be combined with a drug that targets a parallel survival pathway in cancer cells. nih.gov This dual blockade could prevent the cancer cells from developing resistance through pathway redundancy.
Multi-target inhibitors developed from the pyrazolopyrimidine scaffold can also serve as a starting point for designing effective combination therapies. mdpi.com If a dual inhibitor for EGFR and VEGFR-2 shows promise, a subsequent strategy could involve combining two separate, highly selective inhibitors for each target to potentially achieve a better therapeutic window. mdpi.com The rapalog class of mTOR inhibitors, for example, has been extensively tested in combination therapies for various cancer types. wikipedia.org Future research will involve rationally designing combination regimens based on a deep understanding of the signaling networks involved in specific diseases.
Investigation into Metabolic Pathways and Enzyme Interactions (Excluding Clinical Aspects)
A deeper, preclinical understanding of how this compound analogs interact with metabolic pathways and enzymes is fundamental to their future development. Since the pyrazolopyrimidine core acts as a purine (B94841) bioisostere, its primary interaction is often competitive binding at the ATP site of kinases, thereby inhibiting the transfer of phosphate (B84403) groups and disrupting cellular signaling. nih.govnih.govresearchgate.net
Future non-clinical research should aim to characterize the broader enzymatic footprint of these compounds. Investigating their effects on enzymes outside of the kinome could reveal novel mechanisms of action or potential off-target effects. For example, some pyrazolopyrimidine derivatives have been shown to interact with enzymes like phospholipase D (PLD), which is involved in lipid signaling pathways crucial for cell migration. researchgate.net
Understanding the metabolic fate of these compounds is also critical. Preclinical studies can elucidate how these molecules are processed by metabolic enzymes. Pyrimidine (B1678525) derivatives, in general, are subject to catabolic pathways that break them down for recycling. oled-intermediates.com Investigating how modifications to the pyrazolopyrimidine scaffold affect its metabolic stability and the nature of its metabolites is essential for designing next-generation compounds with optimized pharmacokinetic properties. This includes understanding their interaction with cofactors like coenzyme A and NAD+, which are vital for numerous metabolic reactions. oled-intermediates.com Such studies provide the foundational knowledge required to fine-tune the structure of these analogs for improved biological performance.
Q & A
Q. What are the standard synthetic routes for preparing 4-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine and its derivatives?
The synthesis typically involves cyclocondensation of 4-chlorophenyl precursors with thioamides or nitriles under reflux conditions. For example, derivatives can be synthesized via:
- Reaction of 4-chloroaniline with nitrous acid to form diazonium salts, followed by coupling with pyrazole intermediates (e.g., using CS₂/KOH in ethanol) .
- Acylation or alkylation steps with reagents like chloroacetonitrile or allyl halides in polar aprotic solvents (DMF, DCM) catalyzed by K₂CO₃ . Key parameters include temperature control (reflux at 80–120°C), solvent selection, and catalyst ratios. Yields range from 60–85% depending on substituents .
Q. How are key intermediates characterized during synthesis?
Analytical techniques include:
- IR spectroscopy : To confirm functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹ for amides, C-Cl at 550–750 cm⁻¹) .
- ¹H/¹³C NMR : For structural elucidation (e.g., methyl protons at δ 2.1–2.5 ppm, pyrimidine ring protons at δ 7.8–8.5 ppm) .
- HPLC : To assess purity (>95% required for pharmacological studies) .
Q. What solvents and catalysts are optimal for nucleophilic substitutions on the pyrazolo[3,4-d]pyrimidine core?
- Solvents : DMF or DCM for SN2 reactions; ethanol/water mixtures for diazonium coupling .
- Catalysts : K₂CO₃ for alkylation/acylation; triethylamine for acyl chloride reactions . Example: Substitution at the 4-chloro position with amines requires DMF at 25°C for 8–12 hours .
Advanced Research Questions
Q. How can researchers resolve low yields in the synthesis of N-substituted derivatives?
Low yields (<50%) often arise from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves selectivity .
- Protecting groups : Use of acetyl or benzyl groups to block reactive sites during substitution .
- Catalyst optimization : Switching from K₂CO₃ to DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilic displacement efficiency .
Q. What methodologies address contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine analogs?
Discrepancies in IC₅₀ values (e.g., antitumor vs. anti-inflammatory assays) may stem from:
- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in cell cultures to avoid cytotoxicity artifacts .
- Assay interference : Confirm target binding via SPR (surface plasmon resonance) rather than solely relying on enzymatic assays .
- Metabolic stability : Evaluate hepatic microsomal stability to rule out false negatives .
Q. How can computational chemistry guide the design of pyrazolo[3,4-d]pyrimidine derivatives with improved pharmacokinetics?
- Docking studies : Use AutoDock Vina to predict binding to targets like EGFR or CDK2 (e.g., hydrogen bonding with pyrimidine N1 and chloro substituent) .
- ADMET prediction : Tools like SwissADME assess logP (optimal 2–3), CYP450 inhibition, and BBB permeability . Example: Introducing 4-ethoxy or 2-methyl groups improves solubility without compromising activity .
Q. What strategies stabilize this compound under varying pH conditions?
Stability studies show degradation at pH >8 due to hydrolysis of the chloro substituent. Solutions include:
- Lyophilization : Store as a lyophilized powder at -20°C to prevent aqueous degradation .
- Buffered formulations : Use citrate buffers (pH 4–6) for in vitro assays .
Q. How are structure-activity relationships (SARs) systematically evaluated for this scaffold?
- Parallel synthesis : Generate libraries with variations at positions 2 (methyl), 4 (chloro), and 6 (aryl/alkyl) .
- Pharmacophore mapping : Identify critical moieties (e.g., chloro group for kinase inhibition; methyl for metabolic stability) . Example: Replacing 4-chloro with 4-cyano reduces antitumor activity but enhances anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
